![molecular formula C21H19FN8O4S B2527680 3-(3-Fluorphenyl)-7-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin CAS No. 941978-91-2](/img/structure/B2527680.png)
3-(3-Fluorphenyl)-7-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C21H19FN8O4S and its molecular weight is 498.49. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiparasitäre Aktivität
Die einzigartige Struktur der Verbindung macht sie zu einem vielversprechenden Kandidaten für die Bekämpfung parasitärer Infektionen. Forscher haben ihre Wirksamkeit gegen Protozoenparasiten wie Plasmodium (den Erreger von Malaria) und Trypanosoma-Arten untersucht. Durch die Hemmung essentieller Enzyme oder Stoffwechselwege in diesen Parasiten könnte diese Verbindung möglicherweise als neuartiges Antiparasitikum dienen .
Antibakterielle Eigenschaften
Das Vorhandensein des Fluoratoms und der Sulfonylgruppe in der Verbindung deutet auf eine potenzielle antimikrobielle Aktivität hin. Studien haben ihre Auswirkungen auf Bakterienstämme untersucht, darunter sowohl grampositive als auch gramnegative Bakterien. Weitere Forschung ist erforderlich, um ihren Wirkmechanismus aufzuklären und ihr antibakterielles Potenzial zu optimieren .
Entzündungshemmende Anwendungen
Aufgrund der strukturellen Ähnlichkeit der Verbindung mit bestimmten entzündungshemmenden Wirkstoffen konzentrierten sich Untersuchungen auf ihre Fähigkeit, entzündungshemmende Wege zu modulieren. Es kann bestimmte Zytokine oder Enzyme hemmen, die an Entzündungen beteiligt sind, was es für Erkrankungen wie rheumatoide Arthritis oder entzündliche Darmerkrankungen relevant macht .
Krebsforschung
Die Nitrogruppe in der Verbindung hat aufgrund ihrer potenziellen Rolle in der Krebstherapie Aufmerksamkeit erregt. Nitroaromatische Verbindungen können in Tumorzellen einer enzymatischen Reduktion unterliegen, was zur Bildung reaktiver Zwischenprodukte führt, die Krebszellen selektiv schädigen. Forscher untersuchen ihre zytotoxischen Wirkungen und ihr Potenzial als Antikrebsmittel .
Neurologische Störungen
Das Triazolopyrimidin-Gerüst der Verbindung deutet auf Wechselwirkungen mit neuronalen Rezeptoren hin. Untersuchungen haben ihre Auswirkungen auf Neurotransmittersysteme, insbesondere GABAerge und Glutamaterge Bahnen, untersucht. Es könnte Auswirkungen auf neurodegenerative Erkrankungen oder neuropsychiatrische Störungen haben .
Kardiovaskuläre Anwendungen
Einige Studien haben die Auswirkungen der Verbindung auf die Herz-Kreislauf-Gesundheit untersucht. Seine potenziellen vasodilatatorischen Wirkungen oder Wechselwirkungen mit Ionenkanälen könnten für Erkrankungen wie Bluthochdruck oder Arrhythmien relevant sein. Weitere Forschung ist jedoch erforderlich, um seine kardiovaskulären Vorteile zu ermitteln .
Wirkmechanismus
Target of action
The compound contains a triazole moiety. Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems due to their ability to form hydrogen bonds, and thus show versatile biological activities .
Mode of action
The specific mode of action would depend on the target enzyme or receptor. Generally, triazole compounds can inhibit the function of the target, alter its conformation, or interfere with its interaction with other molecules .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Triazole compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. As mentioned earlier, triazole compounds can have a wide range of biological activities .
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN8O4S/c1-14-5-6-17(30(31)32)12-18(14)35(33,34)28-9-7-27(8-10-28)20-19-21(24-13-23-20)29(26-25-19)16-4-2-3-15(22)11-16/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBGLVBWHDELNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
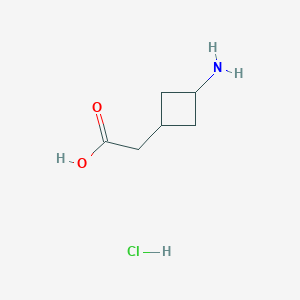
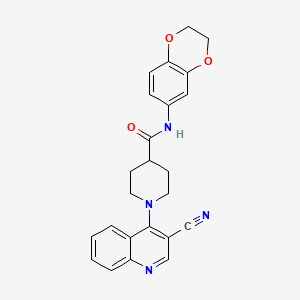
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)
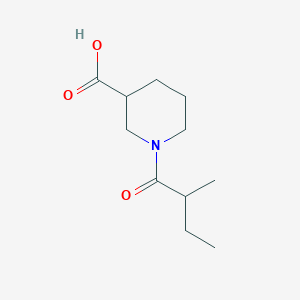
![N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2527601.png)
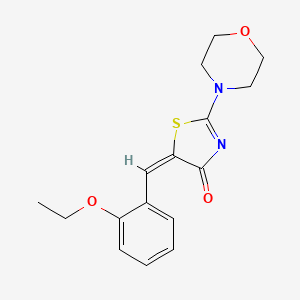
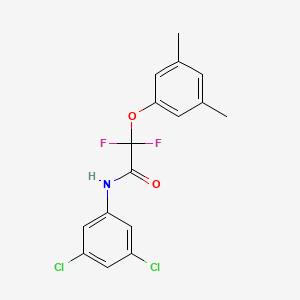
![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)
![Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate](/img/structure/B2527610.png)

![({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B2527613.png)
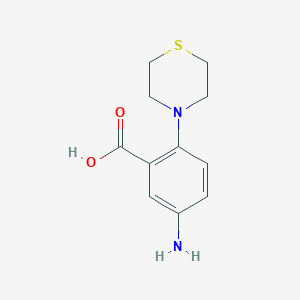
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)
![2-chloro-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]propanamide](/img/structure/B2527617.png)
